Erythrosine
Overview
Description
Erythrosine, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is a pink dye primarily used for food coloring . It is the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .
Synthesis Analysis
Erythrosine B has been used as a unit molecule for the generation of photocatalyst EP (C20H8O5S4). The generation of EP has been performed via a one-pot solvothermal reaction of Erythrosine B with sulfur powder .
Molecular Structure Analysis
The molecular formula of Erythrosine is C20H8I4O5 . Its average mass is 835.892 Da and its monoisotopic mass is 835.655029 Da .
Chemical Reactions Analysis
Erythrosine B has been used in photocatalytic C–H activation . The generation of EP has been performed via a one-pot solvothermal reaction of Erythrosine B with sulfur powder .
Physical And Chemical Properties Analysis
Erythrosine is soluble in water and ethanol . An aqueous solution of erythrosine will form a yellow-brown precipitate when drops of HCl are added and a red precipitate when drops of NaOH solution are added . Its maximum absorption wavelength is 524 nm . The fluorescence of erythrosine changes with pH .
Scientific Research Applications
Photodynamic Therapy Applications Erythrosine has been evaluated as a photosensitizer in photodynamic therapy (PDT) for oral plaque biofilms, showing significant potential in the photodynamic killing of Streptococcus mutans, a primary bacterium involved in dental plaque formation. This study highlighted erythrosine's effectiveness in bacterial eradication, suggesting its utility in dental health applications (Wood et al., 2006).
Environmental Applications In environmental science, erythrosine's removal from wastewater has been studied using various adsorbents, such as Bottom Ash and De-Oiled Soya. These studies focus on developing processes for the dye's efficient removal and recovery, emphasizing its environmental impact and the necessity for effective wastewater treatment strategies (Mittal et al., 2006).
Toxicological Studies Research on erythrosine's toxicological effects has provided insights into its potential impacts on human health, particularly concerning its genotoxic and mutagenic properties. Studies using HepG2 cells have demonstrated erythrosine's capacity to induce DNA damage, raising concerns about its safety and prompting further investigation into its biological effects (Chequer et al., 2012).
Biochemical Interactions Erythrosine's interaction with DNA has been studied to understand its binding mechanism and potential hazards. Research involving herring sperm DNA (hsDNA) has revealed erythrosine's partial intercalative binding, suggesting implications for its use and highlighting the need for careful consideration regarding its widespread application (Wang et al., 2015).
Reproductive and Developmental Toxicity Erythrosine has also been investigated for its effects on reproductive health and development. Studies in male mice have indicated potential adverse effects on spermatogenesis and reproductive performance, underscoring the importance of evaluating food additives' safety on reproductive health (Abdel Aziz et al., 1997).
Safety And Hazards
Erythrosine may form combustible dust concentrations in air . It should be stored in a well-ventilated place with the container kept tightly closed . It is toxic to aquatic life with long-lasting effects . It is harmful if swallowed . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Future Directions
properties
IUPAC Name |
disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGZEDHHTPQLAI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6I4Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15905-32-5 (parent cpd) | |
Record name | Erythrosine sodium (close form) [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016423680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021233 | |
Record name | FD&C Red 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Water or Solvent Wet Solid, Red powder or granules. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ERYTHROSINE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Erythrosine | |
CAS RN |
16423-68-0 | |
Record name | Erythrosine sodium (close form) [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016423680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | FD&C Red 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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